2-methyl-1-(phenylacetyl)indoline
Description
2-Methyl-1-(phenylacetyl)indoline is a substituted indoline derivative characterized by a methyl group at the 2-position and a phenylacetyl moiety at the 1-position of the indoline scaffold. Indolines, partially saturated analogs of indoles, are pivotal in medicinal chemistry due to their bioisosteric properties and versatility in drug design .
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-11-15-9-5-6-10-16(15)18(13)17(19)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTZRZJYKFISMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis of Structural Features
Key structural analogs and their distinguishing features are summarized below:
Note: *Calculated based on substituent contributions.
The phenylacetyl group in this compound distinguishes it from simpler analogs like 2-methyl-1-phenylindole, which lacks the acetyl spacer, or 2-methylindolin-1-amine, which features a polar amine group. This structural variation impacts electronic properties, steric bulk, and intermolecular interactions .
Physicochemical Properties
Substituents significantly influence key properties:
| Property | This compound | 2-Methylindolin-1-amine hydrochloride | 1-[(2-Methylphenoxy)acetyl]indoline |
|---|---|---|---|
| LogP (Predicted) | 3.8–4.2* | 1.2 | 3.5 |
| Solubility (Water) | Low | High | Low |
| Hydrogen Bond Acceptors | 1 | 2 | 3 |
Note: *Estimated using fragment-based methods.
The phenylacetyl group enhances lipophilicity (higher LogP) compared to polar substituents like amines, reducing aqueous solubility but improving membrane permeability .
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